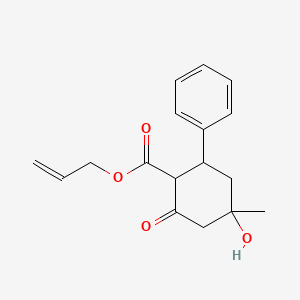
Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is a complex organic compound with a unique structure that includes an allyl group, a hydroxy group, a methyl group, a keto group, a phenyl group, and a cyclohexane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the allyl group: This can be done through an allylation reaction using allyl bromide and a suitable base.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base.
Formation of the keto group: This can be achieved through an oxidation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form alcohols or other reduced products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Addition: The compound can participate in addition reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Addition: Formation of addition products at the allyl group.
Scientific Research Applications
ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with receptors: Modulating the activity of receptors on cell surfaces.
Induction of oxidative stress: Generating reactive oxygen species that can affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE: Lacks the allyl group.
ALLYL 4-HYDROXY-4-METHYL-2-OXO-1-CYCLOHEXANECARBOXYLATE: Lacks the phenyl group.
ALLYL 4-HYDROXY-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE: Lacks the methyl group.
Uniqueness
ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is unique due to the presence of all these functional groups in a single molecule, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H20O4 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
prop-2-enyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H20O4/c1-3-9-21-16(19)15-13(12-7-5-4-6-8-12)10-17(2,20)11-14(15)18/h3-8,13,15,20H,1,9-11H2,2H3 |
InChI Key |
QWNMDOMUHSIIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(C(=O)C1)C(=O)OCC=C)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















